![molecular formula C18H21N5O5 B12068283 Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
Adenosine, N-[(2-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, N-[(2-methoxyphenyl)methyl]- is a compound that belongs to the class of adenosine analogs. Adenosine analogs are known for their role in various biological processes, including acting as smooth muscle vasodilators and inhibitors of cancer progression . This compound is of significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-[(2-methoxyphenyl)methyl]- typically involves the alkylation of adenosine with a 2-methoxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-[(2-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Adenosine, N-[(2-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential as a therapeutic agent in treating cardiovascular diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and biochemical tools.
Mechanism of Action
The mechanism of action of Adenosine, N-[(2-methoxyphenyl)methyl]- involves its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are part of the G protein-coupled receptor (GPCR) family and play a crucial role in regulating various physiological processes. The compound acts as an agonist or antagonist at these receptors, modulating intracellular signaling pathways that influence cellular functions such as vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
Adenosine, N-[(2-methoxyphenyl)methyl]- is unique due to its specific structural modification, which imparts distinct biological activities compared to other adenosine analogs. This modification enhances its potential as a therapeutic agent, particularly in targeting specific adenosine receptors and pathways involved in disease progression .
Properties
Molecular Formula |
C18H21N5O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-5-3-2-4-10(11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
RDBVQLRPLJFYBG-SCFUHWHPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



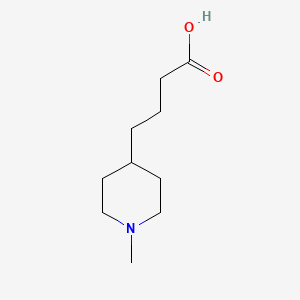
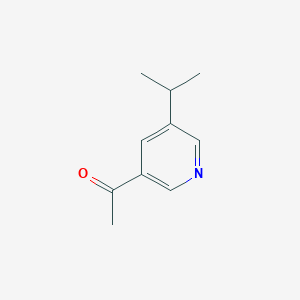
![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)


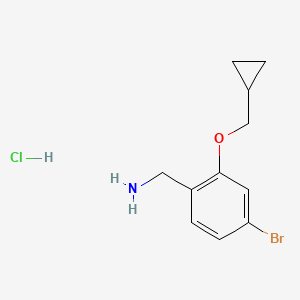



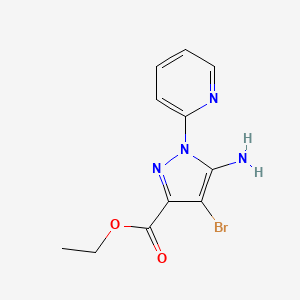
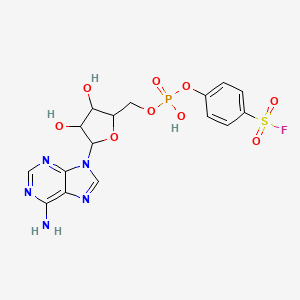

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
